N-(4-Nitro-1-naphthyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(4-nitronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(12-6-2-1-3-7-12)18-15-10-11-16(19(21)22)14-9-5-4-8-13(14)15/h1-11H,(H,18,20) |
InChI Key |
UQPBKBFGBZCEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Nitro 1 Naphthyl Benzamide and Analogues
Established Reaction Pathways for Substituted Benzamide (B126) Synthesis
The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for creating substituted benzamides. These pathways range from classical condensation reactions to modern catalytic approaches that offer greater efficiency and sustainability.
One of the most traditional and widely used methods is the Schotten-Baumann reaction , first described in 1883. testbook.comiitk.ac.in This reaction involves the acylation of a primary or secondary amine with an acyl chloride or anhydride (B1165640) in the presence of an aqueous base. testbook.comvedantu.comlscollege.ac.in The conditions often employ a two-phase solvent system (e.g., water and an organic solvent like dichloromethane) where the base in the aqueous phase neutralizes the acidic byproduct (HCl), driving the reaction to completion while the product remains in the organic layer. testbook.comlscollege.ac.in This robust method is applicable to a wide range of substrates, including the synthesis of benzamides from benzoyl chloride. vedantu.comchemistry-reaction.comslideshare.net
In recent decades, direct amidation of carboxylic acids with amines has gained significant traction as a more atom-economical alternative that avoids the pre-activation of the carboxylic acid, with water being the only byproduct. ucl.ac.ukcatalyticamidation.info These reactions typically require catalysts to proceed under reasonable conditions. Boron-based reagents are particularly effective, with examples including boronic acids and the trifluoroethanol-derived ester B(OCH2CF3)3. ucl.ac.ukacs.orgnih.govrsc.org Boronic acid-catalyzed amidations often require the removal of water, either azeotropically or with molecular sieves, to shift the equilibrium towards the product. ucl.ac.uknih.gov Other catalytic systems for direct amidation utilize metals such as zirconium (e.g., ZrCl₄), titanium, and zinc. rsc.orgresearchgate.net
Other notable strategies include the oxidative amidation of aldehydes rsc.orgresearchgate.net and a method for synthesizing N-aryl amides directly from nitroarenes and acyl chlorides using iron as a reductant in water. rsc.org For direct electrophilic aromatic substitution, cyanoguanidine has been used as a reagent for the Friedel-Crafts carboxamidation of arenes in the presence of a superacid. nih.gov
| Method | Reactants | Key Reagents/Catalysts | General Conditions | Reference |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Amine + Acyl Chloride/Anhydride | Aqueous Base (e.g., NaOH, Pyridine) | Often biphasic (water/organic solvent), Room Temp. | testbook.comvedantu.comlscollege.ac.in |
| Direct Catalytic Amidation | Amine + Carboxylic Acid | Boronic Acids, B(OCH2CF3)3, ZrCl₄ | Requires heat, often with water removal. | acs.orgnih.govresearchgate.net |
| Oxidative Amidation | Aldehyde + Amine | Various catalysts and oxidants (e.g., I₂–TBHP) | Varies with catalytic system. | researchgate.net |
| Reductive Amidation | Nitroarene + Acyl Chloride | Fe dust | Water, 60 °C | rsc.org |
| Friedel-Crafts Carboxamidation | Arene + Cyanoguanidine | Brønsted Superacid (e.g., Triflic Acid) | Neat aromatic or CH₂Cl₂, 60 °C | nih.gov |
Approaches to Constructing Naphthyl-containing Benzamide Derivatives
The synthesis of N-(4-Nitro-1-naphthyl)benzamide and its analogues applies the general principles of benzamide formation to a naphthylamine core. The most direct route involves the acylation of a suitable naphthylamine with a benzoyl chloride derivative. evitachem.com
Specifically, N-naphthalen-1-yl-4-nitro-benzamide is typically synthesized through the acylation of naphthalen-1-amine with 4-nitrobenzoyl chloride. evitachem.com This reaction is generally performed in the presence of a base like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid formed during the condensation. evitachem.com Similarly, the related compound 4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide can be prepared by reacting 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) with 4-nitrobenzoyl chloride in a biphasic system with an aqueous potassium carbonate solution. prepchem.com
The broader methodologies for N-aryl benzamide synthesis are readily adaptable. wits.ac.za For instance, coupling reactions between various benzoic acid derivatives and anilines or aminopyridines have been extensively studied, and these conditions can be extrapolated for use with naphthylamines. The choice of base can be critical; for example, in reactions with aminopyridines, pyridine as a base favored monoacylation, whereas triethylamine led to diacylation. wits.ac.za More advanced strategies for creating the substituted naphthalene (B1677914) skeleton itself include the nitrogen-to-carbon transmutation of isoquinolines, which provides regioselective access to polysubstituted naphthalenes that can subsequently undergo amination and benzoylation. nih.gov
| Product | Naphthylamine Reactant | Benzoyl Reactant | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| N-Naphthalen-1-yl-4-nitro-benzamide | Naphthalen-1-amine | 4-Nitrobenzoyl chloride | Base (e.g., pyridine, triethylamine), organic solvent | evitachem.com |
| 4-Nitro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-benzamide | 1,2,3,4-Tetrahydro-1-naphthylamine | 4-Nitrobenzoyl chloride | Tetrahydrofuran, 20% aqueous K₂CO₃ | prepchem.com |
| N-(5-bromopyridin-2-yl)-3-((2,6-dichloropyrimidin-4-yl)oxy)benzamide | 2-Amino-5-bromopyridine | 3-((2,6-dichloropyrimidin-4-yl)oxy)benzoic acid | Amidation coupling reagents | wits.ac.za |
Regioselective Introduction and Transformation of the Nitro Functional Group
The nitro group is a crucial functional handle in the synthesis of this compound, influencing the molecule's electronic properties and providing a site for further chemical modification. Its introduction and transformation must be carefully controlled.
Regioselective Introduction The most common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.commakingmolecules.com This combination generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. makingmolecules.comyoutube.com
In the case of naphthalene, nitration shows a strong regioselectivity for the C1 (or α) position over the C2 (or β) position. echemi.com This preference is due to the greater thermodynamic stability of the carbocation intermediate formed upon electrophilic attack at C1, which can be stabilized by resonance without disrupting the aromaticity of the adjacent ring. echemi.com Various nitrating systems can influence the ratio of 1-nitronaphthalene (B515781) to 2-nitronaphthalene, which can range from 9:1 to as high as 29:1. researchgate.net The use of HBEA zeolite catalysts in the nitration of naphthalene with nitric acid has been shown to achieve a 1-nitro to 2-nitro isomer ratio of 19.2. mdpi.com Once introduced, the nitro group is a powerful electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution, directing any subsequent electrophiles to the meta position. makingmolecules.comcsbsju.edunumberanalytics.com
Transformation of the Nitro Group The most significant transformation of the aromatic nitro group is its reduction to a primary amine (-NH₂). numberanalytics.comacs.org This conversion is fundamental as it dramatically alters the electronic character of the substituent. Common and effective methods for this reduction include:
Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. masterorganicchemistry.comyoutube.com
Metal-Acid Reduction : Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). csbsju.edumasterorganicchemistry.comyoutube.com
This reduction transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group, a feature that is highly valuable for subsequent derivatization steps. makingmolecules.commasterorganicchemistry.com
Derivatization Strategies and Scaffold Functionalization of this compound
The structure of this compound offers several sites for derivatization, allowing for the synthesis of a diverse library of analogues. Strategies for functionalization can target the nitro group, the amide linkage, or the aromatic rings.
Functionalization via the Nitro Group The primary route for derivatizing the molecule at this position is through the reduction of the nitro group to a 4-amino group, as detailed previously. evitachem.comresearchgate.net The resulting N-(4-amino-1-naphthyl)benzamide is a versatile intermediate. The newly formed primary amine is nucleophilic and can undergo a wide array of subsequent reactions, such as acylation to form secondary amides or alkylation to form secondary or tertiary amines. researchgate.net
Functionalization of the Amide Bond While the amide bond is generally stable, it can also be a site for modification. For instance, chemoselective reduction of the amide carbonyl to a methylene (B1212753) bridge (-CH₂-) can be achieved. This transformation, yielding N-1-naphthyl-4-nitrobenzylamine derivatives, can be accomplished using borane (B79455) reagents activated by potassium tert-butoxide, a method that notably leaves the nitro group intact. evitachem.com
Functionalization of the Aromatic Scaffolds Further electrophilic aromatic substitution on the this compound scaffold is dictated by the existing substituents.
On the naphthyl ring , the powerful deactivating effect of the nitro group makes further electrophilic substitution challenging. numberanalytics.com
However, after reduction of the nitro group to an amine, the naphthyl ring becomes highly activated. The strongly electron-donating amino group directs subsequent electrophiles to the positions ortho and para to it (i.e., the C2 and C5 positions). makingmolecules.commasterorganicchemistry.com This electronic reversal is a key strategy for controlled scaffold functionalization.
On the benzoyl ring , which is unsubstituted in the parent compound, electrophilic substitution would proceed as expected on a deactivated ring (due to the electron-withdrawing amide group), primarily directing incoming electrophiles to the meta position.
| Functional Group | Reaction | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Nitro Group | Reduction | H₂/Pd-C or Fe/HCl | 4-Amino-1-naphthyl derivative | evitachem.commasterorganicchemistry.comyoutube.com |
| Amide Carbonyl | Reduction | Potassium tert-butoxide-activated HBPin | N-1-naphthyl-4-nitrobenzylamine derivative | evitachem.com |
| Resulting Amino Group (from Nitro Reduction) | Acylation | Acyl Chloride, Triethylamine | 4-(Acylamino)-1-naphthyl derivative | researchgate.net |
| Naphthyl Ring (post-nitro reduction) | Electrophilic Aromatic Substitution (e.g., Halogenation) | Br₂, FeBr₃ | Substitution at ortho/para positions to the amine | masterorganicchemistry.com |
Advanced Structural Elucidation and Solid State Analysis
Comprehensive Spectroscopic Characterization of Benzamide (B126) and Naphthyl Derivatives
The structural framework of benzamide and naphthyl derivatives, including N-(4-Nitro-1-naphthyl)benzamide, is routinely confirmed using a suite of spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. benthamdirect.comnih.gov These methods provide valuable information about the functional groups present and the chemical environment of the constituent atoms.
In a representative study on a benzimidazole-based thiourea (B124793) derivative containing a benzamide moiety, FT-IR analysis revealed characteristic absorption bands for N-H stretching between 3215–3350 cm⁻¹, aromatic C-H stretching from 3033–3080 cm⁻¹, and carbonyl C=O stretching in the range of 1680–1748 cm⁻¹. nih.gov For benzamide itself, spectroscopic analysis using techniques like thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) can provide insights into its thermal stability, melting point, and evaporation characteristics. researchgate.net
The UV-Vis spectrum of a nitro-substituted benzohydrazide (B10538) derivative, which shares structural similarities with the title compound, is instrumental in determining the band gap energy. researchgate.net This, in conjunction with time-dependent density functional theory (TD-DFT), helps in understanding the electronic properties of the molecule. researchgate.net
Table 1: Spectroscopic Data for Related Benzamide and Naphthyl Derivatives
| Spectroscopic Technique | Derivative Type | Observed Feature | Wavenumber/Chemical Shift | Reference |
| FT-IR | Benzimidazole-based thiourea | N-H stretch | 3215–3350 cm⁻¹ | nih.gov |
| FT-IR | Benzimidazole-based thiourea | Aromatic C-H stretch | 3033–3080 cm⁻¹ | nih.gov |
| FT-IR | Benzimidazole-based thiourea | Carbonyl C=O stretch | 1680–1748 cm⁻¹ | nih.gov |
| FT-IR | (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide | Vibrational wavenumbers | Varies | nih.gov |
This table presents a selection of spectroscopic data from related compounds to illustrate the characterization process. Data for this compound itself may vary.
Single Crystal X-ray Diffraction Studies of Naphthylbenzamide Structural Variants
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This method has been extensively used to study various benzamide and naphthalene (B1677914) derivatives, providing critical data on molecular conformation, bond lengths, bond angles, and intermolecular interactions. benthamdirect.comnih.govnih.govmdpi.combohrium.com
For instance, the crystal structure of 4-Nitro-N-(3-nitrophenyl)benzamide, a related compound, was determined to be in a chiral space group, with the molecule adopting a non-planar conformation. nih.govotterbein.edu Similarly, studies on other benzamide derivatives have revealed various crystal systems, such as monoclinic and orthorhombic, with different space groups. mdpi.comnih.gov
The conformation of N-aryl amides is often non-planar, a feature that significantly influences their crystal packing and properties. The dihedral angle between the aromatic rings is a key parameter in describing this non-planarity.
In 4-Nitro-N-(3-nitrophenyl)benzamide, the dihedral angle between the two benzene (B151609) rings is approximately 26.1°. nih.govotterbein.edu The nitro groups in this molecule are also twisted out of the plane of their respective aromatic rings. nih.govotterbein.edu In another example, 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene rings are nearly orthogonal, with a dihedral angle of 86.1°. researchgate.net The conformation of these molecules in the solid state can differ from their predicted gas-phase structures, often due to the energetic advantages of forming favorable intermolecular interactions within the crystal lattice. iucr.org For example, DFT calculations on some N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide showed that the aryl rings are tilted at approximately 60° with respect to each other in the crystal, compared to a calculated 30° in isolation. iucr.org
Table 2: Selected Dihedral Angles in Benzamide and Naphthyl Derivatives
| Compound | Ring/Group 1 | Ring/Group 2 | Dihedral Angle (°) | Reference |
| 4-Nitro-N-(3-nitrophenyl)benzamide | Benzene Ring 1 | Benzene Ring 2 | 26.1 | nih.govotterbein.edu |
| 4-Nitro-N-(3-nitrophenyl)benzamide | Nitro Group (N1, O1, O2) | Corresponding Benzene Ring | 10.7 | nih.gov |
| 4-Nitro-N-(3-nitrophenyl)benzamide | Nitro Group (N3, O4, O5) | Corresponding Benzene Ring | 13.5 | nih.gov |
| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | Benzene Ring 1 | Benzene Ring 2 | 86.1 | researchgate.net |
| N-[4-(trifluoromethyl)phenyl]benzamide | Phenyl Ring | para-Substituted Phenyl Ring | 59.7 | iucr.org |
| N-(4-methoxyphenyl)benzamide | Phenyl Ring | para-Substituted Phenyl Ring | 67.4 | iucr.org |
The stability of the crystal structure of this compound and its analogs is governed by a network of intermolecular interactions. Hydrogen bonding and π-π stacking are particularly significant in directing the molecular assembly. nih.govrsc.org
In the crystal structure of 4-Nitro-N-(3-nitrophenyl)benzamide, intermolecular C-H···O hydrogen bonds involving the nitro and carbonyl groups link the molecules into chains. nih.govotterbein.edu These chains are further connected into layers through another set of aromatic C-H···O interactions. nih.gov The molecules also exhibit π-π stacking, with centroid-centroid distances between aromatic rings of 3.8878 Å. nih.govotterbein.edu
Computational methods, particularly density functional theory (DFT), are employed to analyze the energetic aspects of the crystal packing. Energy framework analysis allows for the quantification of the different types of intermolecular interaction energies (electrostatic, polarization, dispersion, and repulsion) within the crystal.
For isomeric nitro-substituted symmetrical benzamides, computational analysis revealed that the stabilization of the crystal structures is dominated by dispersion energy contributions. researchgate.net In a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the calculated total interaction energy was -154.7 kJ/mol, with the dispersion energy being the most significant contributor at -179.1 kJ/mol. nih.gov This type of analysis provides a deeper understanding of the forces driving the self-assembly of molecules in the crystalline state.
Table 3: Calculated Interaction Energies for a Related Nitro-Substituted Compound
| Energy Type | Value (kJ/mol) |
| Electrostatic | -45.0 |
| Polarization | -22.3 |
| Dispersion | -179.1 |
| Repulsion | 82.7 |
| Total Energy | -154.7 |
Data from a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov
Vibrational Spectroscopy and Quantum Chemical Assignment of Fundamental Modes
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of the molecule based on its vibrational modes. nih.gov Quantum chemical calculations, often using DFT methods, are essential for the accurate assignment of the experimentally observed vibrational bands to specific fundamental modes of the molecule. researchgate.netnih.gov
For (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide, a compound with a naphthalene moiety, vibrational wavenumbers were computed at various levels of theory to assign the experimental vibrational bands. nih.gov The B3LYP method has been shown to provide satisfactory results for predicting vibrational frequencies in such systems. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the vibrational properties of the molecule, which are sensitive to its structure and intermolecular interactions.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
If DFT studies were performed on N-(4-Nitro-1-naphthyl)benzamide, they would elucidate:
Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is critical for determining the molecule's chemical reactivity and kinetic stability. A smaller gap often suggests higher reactivity.
Spectroscopic Properties: Prediction of infrared (IR), Raman, and UV-Visible spectra. For instance, theoretical calculations of vibrational frequencies for other nitro-substituted benzamides have been used to analyze and assign experimental IR and Raman bands. researchgate.net Such a study on this compound would help in its experimental characterization.
Hyperpolarizability: Calculation of nonlinear optical (NLO) properties. The presence of an electron-donating group (the naphthylamine nitrogen) and an electron-withdrawing group (the nitro group) connected through a conjugated system suggests that this compound could possess significant hyperpolarizability, making it a candidate for NLO materials. DFT is the standard method for predicting these properties.
Due to the absence of published research, no specific data on the HOMO-LUMO gap, calculated spectra, or hyperpolarizability values for this compound can be presented.
Molecular Docking Simulations to Elucidate Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding modes.
A molecular docking study of this compound would involve:
Target Selection: Choosing a protein target of interest. For related benzamide (B126) scaffolds, targets have included enzymes like inducible nitric oxide synthase (iNOS) or proteins involved in neurodegenerative diseases. researchgate.netmdpi.com
Binding Site Prediction: Identifying the most likely binding pocket on the protein.
Pose Generation and Scoring: Simulating various binding poses of the ligand in the active site and ranking them based on a scoring function, which estimates the binding affinity.
The results would predict the binding energy (often given in kcal/mol) and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and amino acid residues of the protein. For example, the nitro group could act as a hydrogen bond acceptor, while the naphthalene (B1677914) and benzene (B151609) rings could engage in hydrophobic and stacking interactions.
As no such simulations have been published for this compound, it is not possible to provide a data table of docking scores or detail its interactions with any specific protein.
Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanism Elucidation
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique allows for the exploration of a compound's conformational flexibility and the stability of a ligand-protein complex.
If applied to this compound, MD simulations could be used to:
Analyze Conformational Flexibility: The molecule has rotational freedom around the amide bond and the bonds connecting the rings. MD simulations would sample these different conformations to understand the molecule's flexibility in solution.
Validate Docking Results: Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction.
Elucidate Binding Mechanisms: MD can reveal the pathway of a ligand entering or exiting a binding site and can highlight key changes in the protein's conformation upon ligand binding.
Analysis of MD trajectories provides data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies (using methods like MM/PBSA or MM/GBSA). Without any published studies, no data on the conformational stability or binding free energy of this compound with a protein target can be reported.
Structure-Based Design Principles Applied to Naphthylbenzamide Scaffolds
Structure-based drug design (SBDD) uses knowledge of the 3D structure of a biological target to guide the design of new, more potent, or selective inhibitors. The naphthylbenzamide chemical framework serves as a "scaffold" that can be chemically modified.
The application of SBDD principles to this scaffold would involve:
Initial Screening: Identifying this compound or a similar analogue as a "hit" compound, perhaps from a high-throughput or virtual screen.
Structural Analysis: Obtaining the 3D structure of the hit compound bound to its target protein, either through X-ray crystallography or a reliable docking/MD model.
Guided Optimization: Using the structural information to make targeted modifications. For example, if the nitro group is in a tight hydrophobic pocket, it might be replaced with a less polar group to improve binding. If an unoccupied pocket is nearby, a functional group could be added to the naphthalene or benzene ring to form a new favorable interaction, thereby increasing affinity and selectivity.
This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. While SBDD has been applied to many benzamide-containing compounds, no specific examples detailing the optimization of the this compound scaffold itself are available in the literature.
Structure Activity Relationship Sar Studies in Benzamide and Naphthyl Derivatives
Impact of Nitro Group Position and Other Substituents on Molecular Activity
The presence and position of a nitro (NO₂) group on an aromatic ring can significantly influence a compound's biological activity. nih.gov The nitro group is a potent electron-withdrawing moiety, which can alter the electronic distribution within the molecule, affecting its polarity and how it interacts with biological targets like proteins and enzymes. nih.gov
The introduction of other substituents also plays a critical role in modulating activity. ajpchem.orgresearchgate.net Electron-donating or electron-withdrawing groups can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. nih.gov For example, studies on nitro benzamide (B126) derivatives have shown that the presence of a bromine substituent can lead to better reaction yields compared to chlorine, indicating a stronger activating effect. nih.gov Furthermore, the addition of substituents can create new points of interaction with a biological target, such as hydrogen bonds or hydrophobic interactions, which can enhance binding affinity and, consequently, biological activity. nih.gov
Table 1: Impact of Nitro Group Position on Biological Activity in Chalcone (B49325) Derivatives
| Compound Activity | Optimal Nitro Group Position | Reference |
| Anti-inflammatory | Ortho position on ring A or B | mdpi.com |
| Vasorelaxant | Para position on ring B | mdpi.com |
Significance of the Naphthyl Moiety in Ligand Recognition and Binding Affinity
The naphthalene (B1677914) scaffold, a bicyclic aromatic system, is a prominent feature in many biologically active compounds. nih.govijpsjournal.com Its larger, more lipophilic nature compared to a single benzene (B151609) ring allows for more extensive van der Waals and π-π stacking interactions with hydrophobic pockets within biological targets. reading.ac.uk This can lead to enhanced binding affinity and potency.
The naphthalene moiety is a key component in a variety of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For example, naphthalene-based inhibitors have been identified as potent and competitive inhibitors of the SARS-CoV Papain-like protease (PLpro). nih.gov In the context of designing inhibitors for human equilibrative nucleoside transporters (ENTs), replacing a naphthalene moiety with a simpler benzene ring was found to abolish the inhibitory effects, underscoring the critical role of the larger aromatic system in this specific interaction. frontiersin.org
The orientation and substitution pattern of the naphthyl group are also crucial. The point of attachment to the rest of the molecule (e.g., 1-naphthyl vs. 2-naphthyl) can significantly alter the three-dimensional shape of the compound and its ability to fit into a specific binding site. acs.org Furthermore, the hydrophobic linker connecting the naphthyl moiety to other parts of a molecule can influence its pharmacological properties. mdpi.com
Table 2: Role of Naphthyl Moiety in Biological Activity
| Biological Target | Role of Naphthyl Moiety | Key Interaction Types | Reference |
| SARS-CoV PLpro | Potent, competitive inhibition | Active site binding | nih.gov |
| Human ENTs | Essential for inhibitory activity | Not specified | frontiersin.org |
| Various Receptors | Enhanced binding affinity | van der Waals, π-π stacking | reading.ac.uk |
Influence of Amide Linker Modifications on Biological Profiles
The amide bond is a fundamental functional group in a vast number of biologically active molecules, including peptides and many synthetic drugs. pulsus.comnih.gov It serves as a structural linker, connecting different molecular fragments. However, the amide bond can be susceptible to enzymatic cleavage, which can lead to poor metabolic stability. nih.govmagtech.com.cn
To address this, medicinal chemists often employ a strategy of bioisosteric replacement, where the amide bond is substituted with other functional groups that mimic its key properties but offer improved stability. nih.govmagtech.com.cnacs.org Common amide bioisosteres include triazoles, oxadiazoles, esters, and sulfonamides. nih.govcambridgemedchemconsulting.com These replacements can maintain or even improve biological activity by altering the molecule's conformation, hydrogen bonding capacity, and electronic properties. drughunter.com For instance, replacing an amide with a retro-amide in a particular series of compounds maintained potency while dramatically improving selectivity. drughunter.com
Modifying the linker between aromatic moieties can also have a profound impact on activity. In a study of benzamide derivatives targeting the FtsZ protein, lengthening the distance between a benzodioxane and a difluorobenzamide moiety was a key modification strategy. nih.gov In another example, designing N-benzylbenzamide derivatives as amyloid-beta aggregation inhibitors involved replacing the α,β-unsaturated linker of a chalcone with an amide bioisostere. researchgate.net
Table 3: Common Amide Bond Bioisosteres
| Bioisostere | Potential Advantages | Reference |
| 1,2,3-Triazole | Resistant to cleavage, oxidation, and hydrolysis | cambridgemedchemconsulting.com |
| Oxadiazole | Improved metabolic stability, membrane permeability, and bioavailability | nih.gov |
| Retro-amide | Can improve selectivity through optimized hydrogen bonding | drughunter.com |
| Sulfonamide | May improve metabolic stability | cambridgemedchemconsulting.com |
Stereochemical Considerations in the Biological Activity of Benzamide Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. nih.govnih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.
For benzamide derivatives, the presence of chiral centers can lead to enantiomers or diastereomers with distinct pharmacological profiles. In one study of a benzamide containing a chiral sulfoxide, the enantiomers were resolved and found to have different maximal activities in isolated tissue studies, even though they had equivalent activity at the 5-HT3 receptor. capes.gov.brnih.gov This demonstrates that even subtle differences in 3D structure can lead to significant variations in biological response.
The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC) using chiral stationary phases, has been crucial for isolating and evaluating the individual enantiomers of chiral benzamide drugs. nih.gov Understanding the stereochemical requirements for optimal interaction with a biological target is a key aspect of rational drug design, as it can lead to the development of more potent and selective therapeutic agents with fewer side effects. The stereochemistry of a molecule can affect not only its binding to the target but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Molecular Mechanisms of Biological Activity and Target Engagement
General Mechanisms of Interaction with Cellular Components and Biomolecules
N-(4-Nitro-1-naphthyl)benzamide's interaction with cellular components is largely dictated by its physicochemical properties. The hydrophobic nature of the naphthalene (B1677914) ring is thought to facilitate its binding to hydrophobic pockets within proteins, which can influence enzyme activity and signaling pathways. evitachem.com This hydrophobicity may also play a role in its ability to traverse cellular membranes and accumulate within cells.
The presence of the nitro group is a key determinant of its biological effects. This group can undergo reduction to form reactive intermediates that are capable of interacting with a variety of cellular components, leading to a range of biological outcomes. evitachem.com Furthermore, the benzamide (B126) structure itself is a valuable scaffold in medicinal chemistry, and its unique architecture influences the molecule's reactivity and interaction with biological targets. evitachem.com Strategic modifications to the nitro and carboxamide groups can lead to the creation of analogues with enhanced interactions with biological targets, highlighting its potential in drug discovery. evitachem.com
Enzymatic Reduction Pathways of Aromatic Nitro Groups and Formation of Reactive Intermediates
A central aspect of the bioactivity of this compound and related nitroaromatic compounds is the enzymatic reduction of the nitro group. This process is often a prerequisite for their biological effects and leads to the formation of several reactive intermediates.
Nitroreductases, which are NAD(P)H-dependent flavoenzymes, are key enzymes in this pathway. nih.gov They catalyze the reduction of aromatic nitro compounds to their corresponding arylamines through nitroso and hydroxylamine (B1172632) intermediates. nih.gov This reduction can be a one-electron or two-electron process. The one-electron reduction pathway produces a nitro anion radical, which can be re-oxidized by molecular oxygen, leading to the formation of superoxide (B77818) radicals and a futile redox cycle. The two-electron reduction pathway, often carried out by oxygen-insensitive nitroreductases, is generally considered more important for the activation of nitroaromatic prodrugs.
In the context of similar compounds, such as 4-nitrobenzyl carbamates, enzymatic reduction by nitroreductase leads to the formation of a 4-hydroxylamine derivative. researchgate.net This hydroxylamine is prone to fragmentation, a process accelerated by electron-donating substituents on the benzyl (B1604629) ring. researchgate.net This fragmentation can release toxic amine-based compounds. researchgate.net The transformation from an electron-withdrawing nitro group to an electron-donating hydroxylamino group is a key step in this process. researchgate.net
For this compound, the reduction of its nitro group is a critical activation step. This is particularly relevant in hypoxic environments, such as those found in solid tumors, where low oxygen levels favor the reduction of the nitro group. This can lead to the formation of cytotoxic phosphoramide (B1221513) mustards if the compound is designed as a prodrug. evitachem.com The reduction of the nitro group to an amino functionality is a key step in creating prodrugs activated by nitroreductase enzymes. evitachem.com
Inhibition and Modulation of Specific Enzyme Systems
This compound and its derivatives have been investigated for their ability to inhibit or modulate various enzyme systems.
Nitroreductase: While nitroreductases are responsible for activating this compound through reduction, the compound itself can also be considered a substrate for these enzymes. The efficiency of this reduction can vary depending on the specific nitroreductase enzyme. For example, the E. coli B nitroreductase is known to efficiently reduce 4-nitrobenzyl carbamates. researchgate.net The interaction with nitroreductases is fundamental to the compound's potential application as a prodrug, where the enzyme acts as the activator. evitachem.com
Proteases: Benzamides are a known class of protease inhibitors. For instance, benzamidine (B55565) is a reversible inhibitor of serine proteases like trypsin and chymotrypsin. sigmaaldrich.com While direct studies on this compound's protease inhibitory activity are not detailed in the provided results, its benzamide scaffold suggests a potential for such interactions.
Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. nih.govjetir.org While there is no direct evidence of this compound inhibiting DPP-IV in the search results, the broader class of compounds with similar structural features has been explored for this purpose. For example, various peptides and small molecules are known DPP-IV inhibitors. nih.govresearchgate.netnih.govepa.gov
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a strategy for treating conditions like Alzheimer's disease. A study on methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide, a compound with a naphthalene and benzamide framework, identified it as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests that the N-naphthylbenzamide scaffold could be a promising starting point for designing cholinesterase inhibitors.
| Enzyme | Role | Interaction with this compound or Related Compounds |
| Nitroreductase | Reduces aromatic nitro groups, activating prodrugs. nih.gov | Acts as a substrate for nitroreductase, leading to the formation of reactive intermediates. evitachem.com This is a key mechanism for its potential as a prodrug. evitachem.com |
| Proteases | Catalyze the breakdown of proteins. | The benzamide scaffold is a known feature of protease inhibitors. sigmaaldrich.com |
| Dipeptidyl Peptidase-IV (DPP-IV) | Inactivates incretin hormones, involved in glucose metabolism. nih.gov | While not directly studied, the general class of related compounds has been investigated as DPP-IV inhibitors for diabetes treatment. nih.govjetir.org |
| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. nih.gov | A related compound, methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide, is a potent inhibitor of AChE and BChE. nih.gov |
Investigation of DNA Binding and Intercalation Phenomena
The planar aromatic structure of the naphthalene moiety in this compound suggests a potential for interaction with DNA. Aromatic planar molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This can lead to distortions in the DNA structure, potentially interfering with processes like replication and transcription.
While direct studies on this compound are not available in the provided search results, research on structurally related compounds provides insights into this potential mechanism. For instance, derivatives of 3-nitro-1,8-naphthalic acid have been shown to bind to double-helical DNA through intercalation. nih.gov These compounds were found to unwind supercoiled DNA and increase the viscosity of sonicated DNA fragments, both of which are characteristic of intercalating agents. nih.gov The intrinsic association constants for these compounds were in the range of 1.45 x 10(5) M-1, and each bound molecule was found to occlude about 3.4 nucleotides of the DNA lattice. nih.gov
Similarly, N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, another nitroaromatic compound, is believed to exert its biological effects, in part, by intercalating into DNA. The planar anthraquinone (B42736) structure of this compound allows it to insert between DNA base pairs, potentially disrupting DNA replication and transcription. These findings with related compounds suggest that DNA intercalation is a plausible mechanism of action for this compound that warrants further investigation.
Advanced Chemical Biology Applications and Compound Derivatization
Application as Molecular Probes for Investigating Biological Processes
The intrinsic chemical characteristics of N-(4-Nitro-1-naphthyl)benzamide, particularly the presence of a nitro group on the naphthalene (B1677914) ring, position it as a promising scaffold for the development of molecular probes. evitachem.com While direct applications of the parent compound are not extensively documented in this specific role, the underlying principles of its potential use can be inferred from studies on analogous nitroaromatic compounds. The core strategy revolves around the selective reduction of the nitro group in specific biological environments, leading to a detectable change in the molecule's properties, most notably its fluorescence. nih.govnih.gov
Nitroaromatic compounds are often weakly fluorescent or non-fluorescent due to fluorescence quenching by the electron-withdrawing nitro group. nih.gov However, upon reduction of the nitro group to an amino group, a highly fluorescent species is generated. This "off-on" switching mechanism is the basis for their use as molecular probes. A key biological environment where this transformation is particularly relevant is in hypoxic tissues, such as those found in solid tumors. These tissues exhibit an upregulation of nitroreductase enzymes, which can efficiently catalyze the reduction of the nitro group. nih.govnih.gov
For instance, fluorescent probes based on a nitronaphthalimide skeleton have been designed to respond to nitroreductase activity in hypoxic tumors. nih.gov These probes demonstrate a distinct fluorescence turn-on, enabling the imaging of cancer cells. Similarly, nitrobenzoselenadiazole (NBSD) derivatives have been developed as fluorescent probes for detecting biologically important analytes and imaging under hypoxic conditions. nih.gov The mechanism of action for such probes involves the enzymatic reduction of the nitro group, which then allows for the generation of a fluorescent signal. nih.gov
The this compound scaffold could be similarly exploited. The hydrophobic nature of the naphthalene ring may facilitate its entry into cells and interaction with hydrophobic pockets in proteins. evitachem.com By designing derivatives with appropriate photophysical properties, it is conceivable to develop probes for sensing nitroreductase activity, investigating the extent of hypoxia in tumors, or detecting other biological processes associated with reductive environments.
Table 1: Examples of Nitroaromatic Scaffolds Used as Molecular Probes
| Scaffold | Analyte/Process Detected | Principle of Detection | Reference |
| Nitronaphthalimide | Hypoxia (Nitroreductase) | Fluorescence turn-on upon reduction of the nitro group. nih.gov | nih.gov |
| Nitrobenzoselenadiazole | Hypoxia, Biothiols | Fluorescence modulation upon reaction/reduction. nih.gov | nih.gov |
| 4-Nitro-N-alkyl-1,8-naphthalimide | Thiols (e.g., Cysteine) | Aromatic nucleophilic substitution of the nitro group by thiolate anions, producing a fluorescent derivative. nih.gov | nih.gov |
Utilization as Intermediates in the Synthesis of More Complex Organic Architectures
This compound serves as a valuable intermediate in organic synthesis, providing a versatile platform for the construction of more complex and biologically active molecules. evitachem.com Its utility stems from the presence of multiple reactive sites that can be selectively modified to build intricate molecular frameworks. The derivatives of this compound have been explored for their potential antimicrobial and anticancer properties, highlighting the importance of this scaffold in medicinal chemistry. evitachem.com
A primary and crucial transformation of this compound is the reduction of the nitro group to an amino group, yielding N-(4-amino-1-naphthyl)benzamide. evitachem.comwikipedia.org This resulting aniline (B41778) is a key precursor for a wide range of further chemical modifications. For example, this amino group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. The resulting N-(4-amino-1-naphthyl)benzamide is considered a crucial intermediate for the development of anticancer prodrugs that can be activated by nitroreductase enzymes. evitachem.com
The benzamide (B126) backbone itself is a common feature in many biologically active compounds. By using this compound as a starting material, chemists can introduce the naphthyl group into larger molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties. For instance, N-substituted benzamide derivatives, designed based on known bioactive molecules like Entinostat, have been synthesized and evaluated as antitumor agents. researchgate.netindexcopernicus.comnih.govresearchgate.net While these examples may not start directly from this compound, they illustrate the synthetic value of the benzamide and nitroaromatic motifs in constructing complex, biologically relevant architectures.
Furthermore, related structures such as N-4-nitrophenylbenzamidine, which can be seen as a close analog, are utilized in the synthesis of biologically active heterocyclic compounds. google.com This suggests that the this compound core can be a precursor to a variety of heterocyclic systems through strategic chemical transformations. The compound's role as a building block extends to materials science, where its structural features can be incorporated into larger polymeric or hybrid materials. evitachem.commdpi.com
Strategies for Chemical Modifications of the this compound Scaffold
The this compound scaffold offers several avenues for chemical modification, allowing for the systematic variation of its structure to fine-tune its properties for specific applications. These modifications can be broadly categorized into derivatization at the amide nitrogen, substitutions on the naphthyl ring, and functionalization of the benzoyl moiety.
The amide nitrogen of this compound, while generally less reactive than an amine, can undergo specific chemical transformations. One documented strategy is the electrophilic coupling of the amide nitrogen with phosphoryl chlorides. This reaction leads to the formation of nitroaryl phosphoramide (B1221513) derivatives, introducing a new functional group with potential for biological interactions. evitachem.com Another potential modification, though not explicitly reported for this specific compound, is the reduction of the amide carbonyl group to a methylene (B1212753) bridge. For related benzamides, this has been achieved using reagents like potassium tert-butoxide-activated borane (B79455), which would convert the benzamide into a secondary amine, N-(1-naphthyl)-4-nitrobenzylamine. evitachem.com Such a transformation would significantly alter the geometry and electronic properties of the linker between the two aromatic systems.
The naphthyl ring system, and particularly the nitro group substituent, is a prime site for chemical modification.
Reduction of the Nitro Group: The most common and versatile modification is the reduction of the nitro group to an amine. evitachem.comwikipedia.org This transformation is readily achieved using a variety of reducing agents.
Table 2: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Selectivity Notes | Reference(s) |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, PtO₂) | Typically at room temperature and atmospheric or elevated pressure. | Can also reduce other functional groups like alkenes and alkynes. Selective reduction of nitro groups in the presence of halogens or carbonyls is possible under controlled conditions. | evitachem.comrsc.org |
| Iron (Fe) in acidic media | Refluxing in acetic acid or with an acid like HCl. | A classic and cost-effective method. | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | In acidic solution (e.g., HCl). | A common laboratory method for selective reduction of nitro groups. | scispace.com |
| Sodium Borohydride (NaBH₄) with a catalyst | NaBH₄ with Ni(OAc)₂·4H₂O in wet CH₃CN at room temperature. | Efficient reduction of nitro compounds to amines. | orientjchem.org |
| Hydrazine (N₂H₄) with a catalyst | With Raney Nickel at low temperatures can yield hydroxylamines. With Pd/C, it can reduce nitro groups to amines. | The product can be controlled by the choice of catalyst and reaction conditions. | wikipedia.orgresearchgate.net |
Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can activate the naphthyl ring for nucleophilic aromatic substitution. For example, the nitro group of 4-nitro-N-alkyl-1,8-naphthalimides can be displaced by thiolate anions, a reaction that is significantly accelerated in the presence of micelles. nih.gov This suggests that the nitro group of this compound could potentially be substituted by various nucleophiles under appropriate conditions.
Oxidation: Under strong oxidative conditions, the naphthalene ring itself may be susceptible to oxidation, potentially forming quinone-type structures. evitachem.com
The benzoyl moiety of this compound can be functionalized by introducing various substituents onto the phenyl ring. This is typically achieved by starting with a substituted benzoyl chloride in the initial synthesis of the benzamide. mdpi.comresearchgate.net A wide array of substituted 4-nitrobenzoyl chlorides can be used to introduce different functional groups at various positions on the benzoyl ring.
For instance, studies on the synthesis of N-substituted benzamide derivatives for antitumor applications demonstrate the introduction of various substituents on the benzoyl ring to modulate biological activity. researchgate.netindexcopernicus.comnih.gov Similarly, research on nitrobenzamide derivatives for anti-inflammatory activity involved the synthesis of compounds with different substitution patterns on the aniline part, but the principle of modifying the aromatic rings is the same. researchgate.net The introduction of electron-donating or electron-withdrawing groups, halogens, or other functionalities can influence the compound's electronic properties, solubility, and ability to interact with biological targets. nih.govmdpi.com
Future Research Directions and Emerging Paradigms
Integration of Advanced Analytical Techniques for Deeper Mechanistic Insights
A thorough understanding of the physicochemical properties and reaction mechanisms of N-(4-Nitro-1-naphthyl)benzamide is fundamental to exploring its potential. While standard analytical methods provide basic characterization, the integration of advanced techniques is crucial for deeper mechanistic insights.
Future studies should employ a suite of advanced spectroscopic and chromatographic methods for comprehensive characterization. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity of newly synthesized batches. nih.gov For instance, the characteristic signals in ¹H-NMR for the aromatic protons and the amide NH, along with the carbonyl carbon signal in ¹³C-NMR, would provide definitive structural confirmation. nih.gov
To understand the compound's behavior in biological systems or as a functional material, more sophisticated techniques are required. Femtosecond transient absorption spectroscopy could be employed to study the excited-state dynamics of the nitronaphthalene core. acs.org Research on similar molecules like 1-nitronaphthalene (B515781) has shown that excitation leads to ultrafast intersystem crossing to the triplet state, a process that is fundamental to its photochemical behavior. acs.org Understanding these dynamics in this compound could provide insight into its photostability, potential for phototoxicity, or applications in photochemistry.
Furthermore, techniques for detecting and quantifying nitroaromatic compounds, such as those based on solid-phase extraction (SPE) followed by gas chromatography with electron capture detection (GC-ECD), could be adapted for studying the compound's stability and degradation in various media. researchgate.net Advanced methods like Surface-Enhanced Raman Spectroscopy (SERS) could also be developed for trace-level detection, which is crucial for environmental and biological monitoring. acs.org
| Analytical Technique | Potential Application for this compound | Reference |
| ¹H-NMR, ¹³C-NMR, HRMS | Definitive structural confirmation and purity assessment. | nih.gov |
| Femtosecond Transient Absorption | Elucidation of excited-state dynamics and photochemical pathways. | acs.org |
| GC-ECD after SPE | Quantification and stability studies in environmental or biological samples. | researchgate.net |
| Surface-Enhanced Raman Spectroscopy (SERS) | Development of methods for ultra-sensitive, trace-level detection. | acs.org |
| X-Ray Crystallography | Determination of the three-dimensional molecular structure and intermolecular interactions. | nih.gov |
Computational Approaches for Predictive Modeling of Compound Behavior
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound before engaging in extensive and costly experimental work. These predictive models can guide synthesis efforts and prioritize compounds for biological screening. rsc.org
Density Functional Theory (DFT) can be utilized to model the geometric and electronic structure of the molecule. researchgate.net Such calculations can predict key properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment, which are all influential in the molecule's reactivity and intermolecular interactions. scielo.br DFT is also a valuable tool for elucidating potential reaction mechanisms, such as its interaction with biological nucleophiles or its metabolic pathways. researchgate.net
Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are becoming increasingly important in predicting the bioactivity of small molecules. rsc.orgplos.org By training models on large datasets of compounds with known activities, it is possible to predict the potential therapeutic effects or toxicity of new molecules. plos.orgresearchgate.net For this compound, ML models could be used to predict its likelihood of inhibiting specific enzymes, such as kinases or cholinesterases, based on structural similarities to known inhibitors. plos.orgmdpi.com These models can also help in designing analogues with improved activity and better "drug-like" properties. researchgate.net
Molecular docking simulations represent another critical computational tool. nih.gov These simulations can predict how this compound might bind to the active site of a protein target. mdpi.com By modeling the interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—researchers can identify potential biological targets and understand the structural basis for its activity, guiding the design of more potent and selective analogues. mdpi.comresearchgate.net
| Computational Method | Predicted Property / Application | Relevance to this compound | Reference |
| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms. | Understanding fundamental chemical behavior and metabolic fate. | researchgate.net |
| Machine Learning (ML) / QSAR | Bioactivity, toxicity, pharmacokinetic properties. | Prioritizing the compound for specific biological testing. | rsc.orgresearchgate.net |
| Molecular Docking | Binding mode and affinity to protein targets. | Identifying potential therapeutic targets and guiding analogue design. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, conformational changes. | Assessing the stability of binding to a potential biological target. | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Avenues
The hybrid structure of this compound, combining a nitroaromatic system, a naphthalene (B1677914) scaffold, and a benzamide (B126) group, suggests a wide range of potential biological activities. nih.govnih.govresearchgate.net Each of these components is present in various biologically active compounds, making their combination a promising starting point for drug discovery.
Nitroaromatic compounds are known for their broad spectrum of bioactivity, including antimicrobial and anticancer effects. nih.govresearchgate.net The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive species that are cytotoxic to the target cells. nih.govresearchgate.net This suggests that this compound could be investigated as a hypoxia-activated prodrug for cancer therapy or as an antimicrobial agent. nih.gov Novel nitroaromatic compounds have shown potent inhibitory activity against enzymes like glutathione (B108866) reductase, a target relevant for antimalarial and anticancer therapies. nih.gov
Naphthalene derivatives are also a rich source of therapeutic agents with diverse applications, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netijpsjournal.com The planar naphthalene ring system is adept at intercalating into DNA or binding to flat hydrophobic regions of proteins. ijpsjournal.com Several naphthalene-containing drugs are used in treating multidrug-resistant tuberculosis and cancer. ijpsjournal.com
Benzamides are a common structural motif in many approved drugs and are known to interact with a variety of biological targets. nih.govmdpi.com Substituted benzamides have been developed as inhibitors of enzymes like acetylcholinesterase (for Alzheimer's disease) and as ligands for sigma receptors, which are implicated in various central nervous system disorders. mdpi.comnih.gov
Given this background, future research should screen this compound and its analogues against a diverse panel of biological targets.
Anticancer: Screening against a panel of cancer cell lines, particularly under hypoxic conditions, is warranted. nih.gov Potential molecular targets include enzymes involved in cancer cell metabolism and survival, such as kinases and histone deacetylases (HDACs). researchgate.netnih.gov
Antimicrobial: The compound should be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netijpsjournal.com Its potential as an antitubercular agent is also of interest, given that other naphthalene derivatives are active against Mycobacterium tuberculosis. ijpsjournal.com
Enzyme Inhibition: A broad screening against various enzymes could reveal unexpected activities. Targets could include proteases, kinases, and reductases that are relevant to various diseases. nih.govnih.gov
Development of Sustainable and Efficient Synthetic Methodologies for this compound and its Analogues
The development of green and efficient synthetic routes is a cornerstone of modern chemistry. Future research on this compound should focus on methodologies that are not only high-yielding but also environmentally benign, avoiding harsh reagents and minimizing waste. rsc.orgresearchgate.net
The synthesis of this compound involves two key bond formations: the nitration of the naphthalene ring and the formation of the amide bond. Traditional nitration methods often use a corrosive mixture of nitric and sulfuric acids, which presents significant environmental and safety challenges. numberanalytics.com Modern research focuses on alternative nitrating agents and catalytic systems. numberanalytics.com The use of solid acid catalysts like zeolites or sulfated metal oxides can improve selectivity and allow for easier catalyst separation and recycling. numberanalytics.com Alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) or nitronium salts may offer higher efficiency and selectivity under milder conditions. numberanalytics.com
For the amide bond formation, classic methods often require stoichiometric activating agents that generate significant waste. Modern, more sustainable approaches include:
Catalytic Amidation: Direct amidation of a carboxylic acid (benzoic acid) and an amine (4-nitro-1-naphthylamine) using catalysts can reduce waste. Biocatalytic methods, employing enzymes, are also emerging as a green alternative for amide synthesis. rsc.org
Amide Activation: Novel methods for the electrophilic activation of amides allow for their conversion into other functional groups under mild, metal-free conditions. acs.org Such strategies could be used to synthesize analogues by first creating the amide and then modifying it.
Flow Chemistry: Performing the synthesis in a continuous flow reactor can improve safety, efficiency, and scalability while reducing solvent usage.
Furthermore, the synthesis of functionalized naphthalene precursors is an active area of research. nih.govbohrium.comrsc.org Novel methods for creating substituted naphthalenes, such as the transmutation of isoquinolines or ring-expansion strategies, could provide efficient access to a wide range of precursors for synthesizing analogues of this compound with diverse substitution patterns. nih.govnih.gov These advanced synthetic strategies would enable the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. rsc.org
| Synthetic Step | Traditional Method | Sustainable/Efficient Alternative | Reference |
| Nitration | Nitric Acid / Sulfuric Acid | Heterogeneous catalysts (e.g., zeolites), alternative nitrating agents (e.g., N₂O₅). | numberanalytics.com |
| Amide Formation | Stoichiometric coupling reagents | Catalytic direct amidation, biocatalysis, activation of amides. | rsc.orgrsc.orgacs.org |
| Naphthalene Core | Classical electrophilic substitution | C-H functionalization, ring expansion from indanones, isoquinoline (B145761) transmutation. | nih.govnih.gov |
Q & A
Q. How can time-resolved spectroscopy elucidate the photostability of this compound?
- Methodology :
- UV-Vis kinetics : Monitor absorbance changes at λₘₐₓ (~320 nm for nitroaromatics) under controlled light exposure.
- Quantum yield calculation : Compare degradation rates with actinometers (e.g., potassium ferrioxalate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
